(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
Overview
Description
The synthesis and study of complex organic molecules, such as dihydrofurans and related compounds, have significant implications in fields ranging from material science to pharmaceuticals. The specific structure mentioned, “(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one,” implies a compound with potential for intricate chemical reactions and properties due to its functional groups and stereochemistry.
Synthesis Analysis
Synthesis of complex furans often involves catalytic methods or cyclization reactions. For instance, the oxidative Pd-catalyzed cyclization/alkoxycarbonylation of alkynyl precursors is a method that could potentially be applied to synthesize structurally similar compounds (A. Bacchi et al., 2004). This method demonstrates the formation of furan rings through intramolecular attack facilitated by palladium catalysis, which could be relevant to synthesizing the target compound.
Molecular Structure Analysis
Understanding the molecular structure of complex organic molecules is crucial for predicting their reactivity and properties. Crystallographic studies provide detailed insights into molecular conformations and interactions. Although specific data on the target compound was not found, methodologies involving X-ray crystallography are commonly employed to elucidate the structures of similar compounds (G. Ferguson et al., 1989).
Scientific Research Applications
Structural Analysis and Conformation
Conformational Properties and Structural Analysis
Studies on related compounds reveal insights into the ring conformational properties and the impact of substituent groups on molecular structure. For example, research comparing the ring conformational properties of derivatives prepared from similar precursors shows how different conformations are influenced by factors such as hydrogen bonding interactions and the presence of fused bicyclic ring systems. This foundational understanding aids in the structural analysis and development of new compounds with desired physical and chemical properties (Guzei et al., 2003).
Synthetic Applications
Novel Synthetic Routes
The compound serves as a versatile starting material in the synthesis of novel compounds. For instance, its use in the preparation of dimethylmatairesinol analogues showcases its utility in creating structurally diverse and biologically relevant molecules (Alizadeh et al., 2015).
Advanced Organic Synthesis
Research involving the synthesis of protected forms of complex sugars from furfuryl alcohol demonstrates the compound's role in enabling the construction of intricate molecular architectures. This includes its application in the total synthesis of precursors for analogs of C-glycosides of neuraminic acid, underscoring its value in synthesizing compounds with potential biological significance (Carrel & Vogel, 2000).
Methodological Innovation
Stereoselective Synthesis
Studies on the stereoselective synthesis of complex molecules illustrate how modifications to the compound can lead to the creation of new stereoisomers and derivatives. These methodological advancements are crucial for the development of new drugs and materials with specific optical properties (Gerber & Vogel, 2001).
Molecular Interactions and Material Science
Material Properties and Molecular Interactions
Investigations into the hydrogen bonding interaction and properties of furan-based epoxy resins offer insights into how derivatives of the compound can impact material properties. This research is essential for the development of new materials with tailored thermal and mechanical properties, demonstrating the compound's relevance beyond pharmaceutical applications (Shen et al., 2017).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-UBFVSLLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451513 | |
Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55094-52-5 | |
Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How is 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE used in the synthesis of nucleoside analogs?
A1: This compound serves as a protected form of D-ribose, a crucial sugar component in nucleosides. Its structure allows for selective chemical transformations, making it an ideal starting point for constructing diverse nucleoside analogs. For instance, it undergoes condensation reactions with various heterocyclic compounds, leading to the formation of different nucleoside frameworks. [, , ]
Q2: Can you elaborate on the specific reactions involving 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of 4-deazaformycin A and Remdesivir intermediates?
A2: In the synthesis of 4-deazaformycin A, 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE reacts with a lithiated 4-picoline derivative. This condensation reaction forms a hemiacetal intermediate, which then undergoes dehydration and subsequent transformations to yield the desired nucleoside analog. []
Q3: What are the advantages of using the Weinreb amide approach with 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of the Remdesivir intermediate?
A3: The Weinreb amide approach, as described in the research, provides significant advantages. Firstly, it eliminates overaddition side reactions, a common challenge in such syntheses. This results in a cleaner reaction profile and potentially higher yields. Secondly, this approach replaces the previously used PhMgCl with MeMgBr, offering a safer and more environmentally friendly alternative for large-scale production. []
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